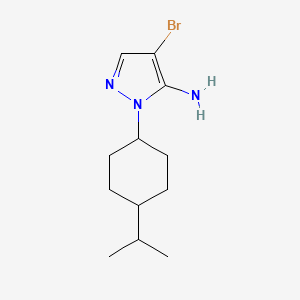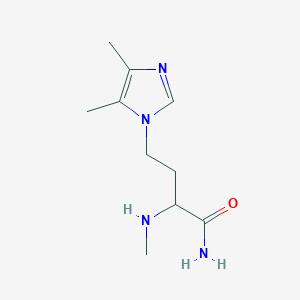
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide is a synthetic organic compound characterized by the presence of an imidazole ring substituted with dimethyl groups and a butanamide chain with a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups at the 4 and 5 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Butanamide Chain: The butanamide chain is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a suitable butanoyl chloride in the presence of a base.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biological Research: The compound is employed in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-(4,5-Dimethyl-1h-imidazol-1-yl)benzaldehyde
- 4-(4,5-Dimethyl-1h-imidazol-1-yl)aniline
Comparison
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC 名称 |
4-(4,5-dimethylimidazol-1-yl)-2-(methylamino)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-7-8(2)14(6-13-7)5-4-9(12-3)10(11)15/h6,9,12H,4-5H2,1-3H3,(H2,11,15) |
InChI 键 |
OUVVFDVUYOXUHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C=N1)CCC(C(=O)N)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


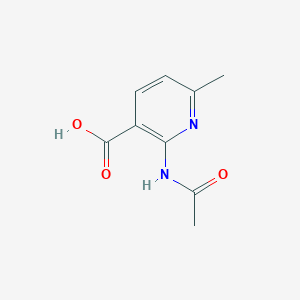
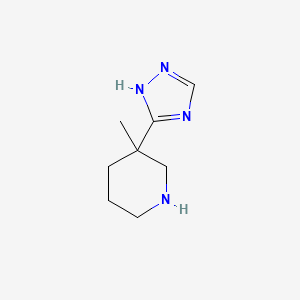
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15302251.png)
![n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B15302252.png)
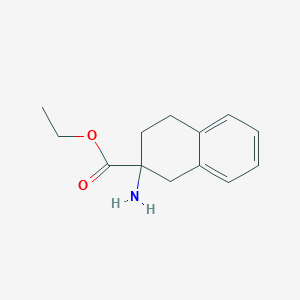
![Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15302260.png)
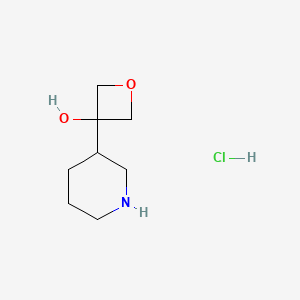
![{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine](/img/structure/B15302275.png)
![1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine](/img/structure/B15302282.png)
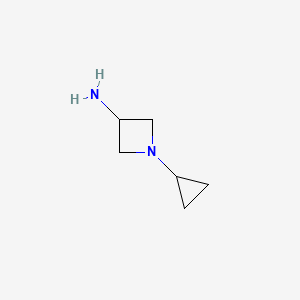
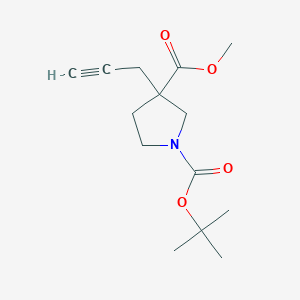
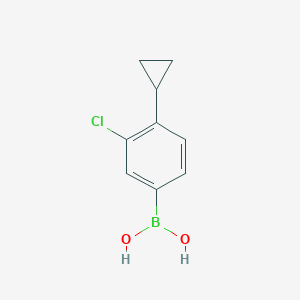
![1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)
